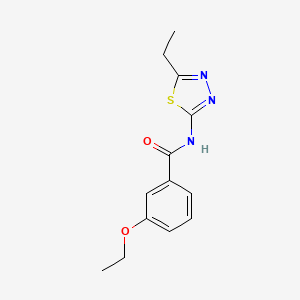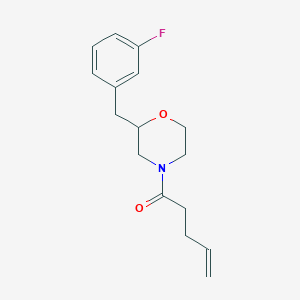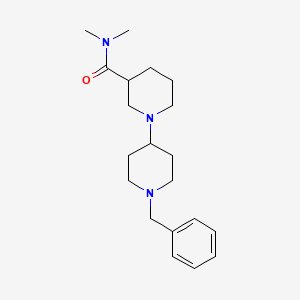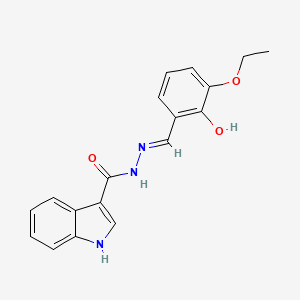
3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological and pharmacological activities, making it a subject of research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-ethyl-1,3,4-thiadiazol-2-amine under appropriate conditions to yield the desired benzamide derivative. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the thiadiazole ring.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.
Substitution: The ethoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with alcohol or amine functionalities.
Substitution: Substituted benzamides with various functional groups replacing the ethoxy group.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, 3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infections and cancer.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets in cells. The thiadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects, or it may interfere with cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
- 3-ethoxy-N-(5-mercapto-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide
Comparison: Compared to similar compounds, 3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the ethoxy group on the benzene ring. This functional group can influence the compound’s reactivity and biological activity. The ethyl group on the thiadiazole ring also contributes to its distinct properties, affecting its interaction with biological targets and its overall stability.
Properties
IUPAC Name |
3-ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-3-11-15-16-13(19-11)14-12(17)9-6-5-7-10(8-9)18-4-2/h5-8H,3-4H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMLONYSBLBCJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-Fluorophenyl)-2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B6034209.png)


![2-[(4-benzyl-1-piperazinyl)methyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6034230.png)
![N,N'-[(2,5-dimethyl-3,4-thienediyl)bis(methylene)]di(2-butanamine) dihydrochloride](/img/structure/B6034238.png)
![5-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6034242.png)
![1-[3-AMINO-2-(PYRIDIN-4-YL)-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-6-YL]ETHAN-1-ONE](/img/structure/B6034253.png)

![N-[(Z)-1-(4-methylcyclohex-3-en-1-yl)ethylideneamino]methanesulfonamide](/img/structure/B6034260.png)
![[5-[[[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]-methylamino]methyl]furan-2-yl]methanol](/img/structure/B6034264.png)
![1-[3-[(3-Anilinopiperidin-1-yl)methyl]phenyl]ethanone](/img/structure/B6034270.png)

![2-{[1-ethyl-4-hydroxy-5-(1-methylbutyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B6034292.png)

